2-Formyl-N-methylbenzamide

Description

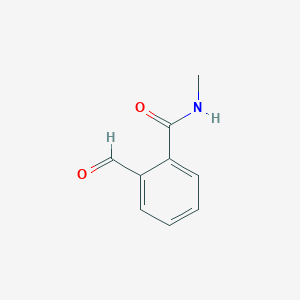

Structure

3D Structure

Properties

IUPAC Name |

2-formyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-9(12)8-5-3-2-4-7(8)6-11/h2-6H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBDIKTZQBRUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445626 | |

| Record name | Benzamide,2-formyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117194-00-0 | |

| Record name | Benzamide,2-formyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-formyl-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Formyl-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-N-methylbenzamide is a key bifunctional molecule possessing both an aldehyde and an amide group, rendering it a valuable intermediate in synthetic organic chemistry and medicinal chemistry. This guide provides a comprehensive overview of its synthesis, with a focus on a modern and efficient methodology. It delves into the mechanistic underpinnings of the synthetic route, offers a detailed experimental protocol, and presents a thorough characterization of the compound's physicochemical and spectroscopic properties. Furthermore, the potential applications of this compound as a precursor in the development of pharmacologically active compounds are explored, highlighting its significance for professionals in drug discovery and development.

Introduction: The Significance of this compound

The strategic placement of an aldehyde and an N-methylamide group ortho to each other on a benzene ring makes this compound a versatile building block. The aldehyde functionality can participate in a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Simultaneously, the N-methylbenzamide moiety can influence the molecule's solubility, and pharmacokinetic properties, and can also be a site for further chemical modification. This unique combination of reactive groups in a compact structure makes it an attractive starting material for the synthesis of complex molecules, particularly in the realm of drug discovery where the rapid generation of diverse chemical scaffolds is paramount.

Synthesis of this compound: A Modern Approach

A recently developed, efficient, and mild method for the synthesis of a variety of 2-formyl benzamides, including this compound, involves the aminolysis of an N-phthalimidoyl sulfoximine.[1] This approach represents a significant advancement over classical methods, which may require harsh conditions or multi-step procedures.

Reaction Principle and Mechanism

The synthesis proceeds via an unprecedented variant of the McFadyen-Stevens reaction.[1] The key steps involve the nucleophilic attack of the amine (in this case, methylamine) on the N-phthalimidoyl sulfoximine, leading to the formation of an intermediate that subsequently rearranges and eliminates to yield the desired 2-formyl benzamide.

The reaction is typically carried out under mild conditions, showcasing a broad substrate scope with good to high yields.[1]

Diagram of the Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the general method described by Tu et al. (2022).[1]

Materials:

-

N-Phthalimidoyl Sulfoximine (1a) (0.20 mmol, 1.0 equiv)

-

Methylamine hydrochloride (4a) (0.80 mmol, 4.0 equiv)

-

Sodium Carbonate (Na₂CO₃) (if using amine salt)

-

Acetonitrile (MeCN) (1.0 mL)

Procedure:

-

To a reaction vial, add N-phthalimidoyl sulfoximine (1a) (0.20 mmol).

-

If using an amine salt like methylamine hydrochloride, add sodium carbonate.

-

Add methylamine (or its salt) (0.80 mmol).

-

Add acetonitrile (1.0 mL).

-

Seal the vial and stir the reaction mixture at 50 °C for 12 hours.

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Physicochemical and Spectroscopic Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Melting Point | Specific experimental data not available in the searched literature. |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm are:

-

Aldehydic proton (CHO): A singlet in the region of 9.5-10.5 ppm.

-

Aromatic protons (Ar-H): A complex multiplet pattern in the range of 7.0-8.0 ppm, corresponding to the four protons on the benzene ring.

-

N-H proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

N-Methyl protons (N-CH₃): A singlet or a doublet (if coupled to the N-H proton) around 2.8-3.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. Expected chemical shifts (δ) in ppm include:

-

Aldehydic carbon (CHO): A signal around 190-200 ppm.

-

Amide carbonyl carbon (C=O): A signal in the region of 165-175 ppm.

-

Aromatic carbons (Ar-C): Multiple signals between 120-140 ppm.

-

N-Methyl carbon (N-CH₃): A signal around 25-30 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands (in cm⁻¹) are expected at:

-

N-H stretch: Around 3300 cm⁻¹ (for a secondary amide).

-

C-H stretch (aromatic and aldehyde): Around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively.

-

C=O stretch (aldehyde): Around 1700 cm⁻¹.

-

C=O stretch (amide I band): Around 1650 cm⁻¹.

-

N-H bend (amide II band): Around 1550 cm⁻¹.

-

C=C stretch (aromatic): Around 1600 and 1450 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ would be at an m/z of 163.06. Predicted m/z values for common adducts are [M+H]⁺ at 164.07060 and [M+Na]⁺ at 186.05254.[2]

Applications in Drug Development

This compound serves as a valuable pharmaceutical intermediate due to its dual functionality, which allows for the construction of more complex molecular architectures.[3][4]

Precursor for Heterocyclic Scaffolds

The aldehyde group is a versatile handle for the synthesis of various heterocyclic systems that are prevalent in many drug molecules. For instance, it can undergo condensation reactions with amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes, which can then be cyclized to generate nitrogen-containing heterocycles.

Diagram of Potential Synthetic Transformations

Caption: Potential synthetic utility of this compound.

Role in Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), small molecules like this compound can serve as starting points for the development of more potent and selective drug candidates. The individual fragments (the 2-formylphenyl group and the N-methylamide) can be optimized to improve binding to a biological target.

While direct evidence linking this compound as a precursor to specific blockbuster drugs like Venetoclax, Paliperidone, or Lurasidone was not found in the searched literature, its structural motifs are present in many pharmacologically active compounds. The synthetic accessibility of this compound through modern methods enhances its potential as a key intermediate in the development of new chemical entities.

Conclusion

This compound is a synthetically valuable molecule with significant potential in organic and medicinal chemistry. The development of efficient synthetic routes, such as the one involving the aminolysis of N-phthalimidoyl sulfoximines, has made this compound more accessible for research and development. Its well-defined spectroscopic properties allow for straightforward characterization. As the demand for novel and diverse molecular scaffolds in drug discovery continues to grow, the importance of versatile intermediates like this compound is expected to increase, making it a compound of high interest for scientists in the pharmaceutical industry.

References

-

Tu, Y., Shi, P. and Bolm, C. (2022), 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Advanced Synthesis & Catalysis, 364: 1535-1539. [Link]

-

Tu, Y., Shi, P., & Bolm, C. (2022). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Advanced Synthesis & Catalysis, 364(9). Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H9NO2). Retrieved from [Link]

-

Hebei Zhuanglai Chemical Trading Co.,Ltd. (n.d.). Exploring the potential application of pharmaceutical intermediates in drug synthesis. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of 2-Formyl-N-methylbenzamide

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Formyl-N-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis to offer a robust framework for the identification and characterization of this molecule. Given the limited availability of published experimental spectra for this specific compound, this guide emphasizes the predictive analysis and interpretation based on its distinct structural features, providing a valuable resource for anticipating and understanding its spectroscopic profile.

Molecular Structure and Overview

This compound (Molecular Formula: C₉H₉NO₂) is a disubstituted benzene derivative containing both an aldehyde (formyl) group and an N-methylamido group in an ortho configuration. This unique arrangement of electron-withdrawing groups dictates its chemical properties and provides a distinct spectroscopic fingerprint. Understanding this structure is fundamental to interpreting the data that follows.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Benzene Ring C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"];

// Substituents C7 [label="C", pos="0,2.4!", fontcolor="#EA4335"]; // Amide Carbonyl O1 [label="O", pos="-0.8,3.0!", fontcolor="#EA4335"]; N1 [label="N", pos="1.0,3.0!", fontcolor="#4285F4"]; H_N [label="H", pos="1.0,3.7!", fontcolor="#4285F4"]; C8 [label="C", pos="2.0,2.4!", fontcolor="#34A853"]; // Methyl Carbon H1_C8 [label="H", pos="2.8,2.8!"]; H2_C8 [label="H", pos="2.0,1.7!"]; H3_C8 [label="H", pos="2.5,1.9!"];

C9 [label="C", pos="-2.08,1.2!", fontcolor="#FBBC05"]; // Aldehyde Carbonyl O2 [label="O", pos="-2.9,1.5!", fontcolor="#FBBC05"]; H_C9 [label="H", pos="-2.08,0.5!", fontcolor="#FBBC05"];

// Aromatic Hydrogens H_C3 [label="H", pos="-1.7,-1.0!"]; H_C4 [label="H", pos="0,-2.0!"]; H_C5 [label="H", pos="1.7,-1.0!"]; H_C6 [label="H", pos="1.7,1.0!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [style=filled, color="#EA4335", penwidth=2]; C7 -- N1; N1 -- H_N; N1 -- C8; C8 -- H1_C8; C8 -- H2_C8; C8 -- H3_C8; C2 -- C9; C9 -- O2 [style=filled, color="#FBBC05", penwidth=2]; C9 -- H_C9; C3 -- H_C3; C4 -- H_C4; C5 -- H_C5; C6 -- H_C6;

// Double bonds in ring (aesthetic) C1 -- C2 [style=invis]; C2 -- C3 [style=filled, penwidth=2]; C3 -- C4 [style=invis]; C4 -- C5 [style=filled, penwidth=2]; C5 -- C6 [style=invis]; C6 -- C1 [style=filled, penwidth=2]; } Figure 1: Chemical structure of this compound.

Key Identifiers

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | PubChem[1] |

| Monoisotopic Mass | 163.06332 Da | PubChem[1] |

| InChI Key | VWBDIKTZQBRUKW-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CNC(=O)C1=CC=CC=C1C=O | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below provides predicted data for both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the ortho-substitution pattern, leading to overlapping signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of both the formyl and amide groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the anisotropy of the C=O bond and resides in a characteristic downfield region. |

| Aromatic-H (ortho to CHO) | 7.9 - 8.1 | Doublet (d) | 7.5 - 8.0 | This proton is strongly deshielded by the adjacent aldehyde group. It will be coupled to the neighboring meta proton. |

| Aromatic-H (ortho to CONH) | 7.6 - 7.8 | Doublet (d) | 7.5 - 8.0 | Deshielded by the amide group, though typically less so than the aldehyde. Coupled to its meta neighbor. |

| Aromatic-H (meta protons) | 7.4 - 7.7 | Multiplet (m) | 7.0 - 8.0 | These two protons will likely appear as a complex multiplet due to coupling with two different ortho protons, and their signals may overlap. |

| Amide N-H | 6.5 - 8.0 | Broad Singlet (br s) or Quartet (q) | ~4.5 | The chemical shift is highly variable and depends on solvent and concentration. It may show coupling to the N-methyl protons. |

| N-Methyl (CH₃) | 2.9 - 3.1 | Doublet (d) | ~4.5 | The methyl protons are coupled to the amide (N-H) proton, resulting in a doublet. This coupling may be lost upon D₂O exchange. |

Predicted ¹³C NMR Spectrum

The carbon spectrum will show nine distinct signals, with the carbonyl carbons appearing at the most downfield positions. An experimental spectrum is available in the Human Metabolome Database (HMDB) which can be referenced for comparison.[2]

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Aldehyde C=O | 190 - 193 | Aldehyde carbonyl carbons are characteristically found in this highly deshielded region. |

| Amide C=O | 167 - 170 | Amide carbonyls are also significantly deshielded but appear upfield relative to aldehyde carbonyls. |

| Aromatic C-CHO | 138 - 142 | The ipso-carbon attached to the electron-withdrawing aldehyde group. |

| Aromatic C-CONH | 135 - 139 | The ipso-carbon attached to the amide group. |

| Aromatic C-H | 125 - 134 | The four aromatic CH carbons will appear in this region, with their specific shifts determined by their position relative to the substituents. |

| N-Methyl (CH₃) | 26 - 28 | The N-methyl carbon is a typical sp³ carbon attached to a nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups within a molecule. The spectrum of this compound will be dominated by strong absorptions from its two carbonyl groups and the N-H bond of the secondary amide.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3300 | N-H Stretch | Medium | Characteristic of a secondary amide N-H bond. Its position can be affected by hydrogen bonding.[3] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Typical for sp² C-H bonds in the benzene ring.[4] |

| 2850 - 2750 | Aldehyde C-H Stretch | Medium, Sharp | A pair of bands (Fermi doublet) is often observed for the aldehyde C-H stretch, which is a key diagnostic feature. |

| ~1700 | Aldehyde C=O Stretch | Strong | The aldehyde carbonyl stretch is typically at a higher frequency than the amide carbonyl. |

| ~1650 | Amide I Band (C=O Stretch) | Strong | This is one of the most intense bands in the spectrum, characteristic of the amide carbonyl group.[5] |

| ~1540 | Amide II Band (N-H Bend) | Strong | This band arises from a coupling of the N-H bending and C-N stretching vibrations and is characteristic of secondary amides. |

| 1600, 1475 | Aromatic C=C Stretch | Medium-Weak | Skeletal vibrations of the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Molecular Ion and Predicted Adducts

The monoisotopic mass of this compound is 163.0633 Da. In a high-resolution mass spectrum, this value would be the primary confirmation of the compound's elemental formula. Predicted m/z values for common adducts are listed below.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 164.07060 |

| [M+Na]⁺ | 186.05254 |

| [M-H]⁻ | 162.05604 |

| [M]⁺ | 163.06277 |

Plausible Fragmentation Pathway (Electron Ionization)

Under Electron Ionization (EI) conditions, which is a "hard" ionization technique, significant fragmentation is expected.[6][7][8][9] This fragmentation is useful for structural elucidation.

dot graph "fragmentation_pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

M [label="[C₉H₉NO₂]⁺˙\nm/z = 163", fillcolor="#FBBC05"]; F1 [label="[M - H]⁺\nm/z = 162"]; F2 [label="[M - CHO]⁺\nm/z = 134"]; F3 [label="[C₇H₆NO]⁺\nm/z = 120"]; F4 [label="[C₇H₅O]⁺\nm/z = 105"]; F5 [label="[C₆H₅]⁺\nm/z = 77"];

M -> F1 [label="- H˙"]; M -> F2 [label="- CHO˙"]; F2 -> F3 [label="- CH₂"]; F2 -> F4 [label="- NHCH₃"]; F4 -> F5 [label="- CO"]; } Figure 2: Plausible EI-MS fragmentation of this compound.

-

Loss of a hydrogen radical (-H˙): Formation of a stable cation at m/z = 162.

-

Loss of the formyl radical (-CHO˙): Cleavage of the aldehyde group leads to a fragment at m/z = 134.

-

Formation of the benzoyl ion: A fragment corresponding to [C₇H₅O]⁺ at m/z = 105 is highly probable, arising from cleavage of the amide group. This is often a very stable and abundant ion in the spectra of benzamides.

-

Loss of CO: The benzoyl ion (m/z = 105) can further lose carbon monoxide to give the phenyl cation [C₆H₅]⁺ at m/z = 77.

Experimental Protocols

The following sections detail standardized, field-proven methodologies for the acquisition of spectroscopic data for a small organic molecule like this compound.

Protocol 1: NMR Spectroscopy

This protocol outlines the steps for preparing a sample for ¹H and ¹³C NMR analysis.[10]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the chosen solvent fully dissolves the compound.

-

Vortex the vial until the sample is completely dissolved.

-

-

Sample Transfer:

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the tube is approximately 4-5 cm.

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

-

Introduce the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard instrument parameters.

-

dot graph "nmr_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

A [label="Weigh Sample\n(5-50 mg)"]; B [label="Dissolve in Deuterated Solvent\n(~0.7 mL CDCl₃)"]; C [label="Filter into NMR Tube"]; D [label="Insert into Spectrometer"]; E [label="Lock & Shim"]; F [label="Acquire ¹H Spectrum"]; G [label="Acquire ¹³C Spectrum"];

A -> B -> C -> D -> E -> F -> G; } Figure 3: Standard workflow for NMR sample preparation and analysis.

Protocol 2: FT-IR Spectroscopy

This protocol describes the preparation of a solid sample as a thin film for Attenuated Total Reflectance (ATR) FT-IR, a common and convenient method.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Retract the press arm, and carefully clean the sample powder from the crystal and press tip using a soft brush or tissue and an appropriate solvent.

-

Protocol 3: Mass Spectrometry (EI-MS)

This protocol is for the analysis of a thermally stable, volatile small molecule using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.[8]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

Set up the GC with an appropriate column (e.g., a nonpolar DB-5 or HP-5 column) and a suitable temperature program to ensure the compound elutes as a sharp peak.

-

Set the EI source energy to the standard 70 eV.[11]

-

Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-400).

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

The compound will be vaporized, separated from the solvent on the GC column, and introduced into the MS ion source.

-

The mass spectrum corresponding to the GC peak of the compound is recorded.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺˙) to confirm the molecular weight.

-

Analyze the major fragment ions to elucidate the structure and confirm the presence of key functional groups.

-

References

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

University of Cambridge. (n.d.). How to Prepare Samples for NMR. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

-

PubChemLite. (n.d.). This compound (C9H9NO2). [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Organic Chemistry. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. [Link]

-

ResearchGate. (n.d.). IR spectra for 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. [Link]

Sources

- 1. PubChemLite - this compound (C9H9NO2) [pubchemlite.lcsb.uni.lu]

- 2. hmdb.ca [hmdb.ca]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to 2-Formyl-N-methylbenzamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-N-methylbenzamide is an organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its bifunctional nature, featuring both an aldehyde and an amide group in a specific ortho-relationship on a benzene ring, makes it a versatile building block for the synthesis of more complex heterocyclic structures and a potential pharmacophore in drug discovery. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications, with a focus on practical insights for laboratory professionals.

Chemical Identity and Structure

The core structure of this compound consists of a benzamide scaffold with a formyl (aldehyde) group at the 2-position and a methyl group attached to the amide nitrogen.

Molecular Formula: C₉H₉NO₂

SMILES: CNC(=O)C1=CC=CC=C1C=O[1]

InChI: InChI=1S/C9H9NO2/c1-10-9(12)8-5-3-2-4-7(8)6-11/h2-6H,1H3,(H,10,12)[1]

The spatial arrangement of the aldehyde and N-methylamide groups allows for intramolecular interactions and provides a unique platform for designing molecules with specific conformational properties, which is a key consideration in drug design.

Diagram of the Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited. However, computational models provide valuable predicted data for this compound.

| Property | Value | Source |

| Molecular Weight | 163.17 g/mol | PubChem[2] |

| Monoisotopic Mass | 163.063328530 Da | PubChem[2] |

| XlogP | 0.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Topological Polar Surface Area | 46.2 Ų | PubChem[2] |

| Physical Form | Solid (predicted) | Sigma-Aldrich[3] |

Note: The physical form is inferred from the properties of the isomeric 4-Formyl-N-methylbenzamide.

Synthesis of this compound

A plausible and documented synthetic route for 2-formyl benzamides involves a modified McFadyen-Stevens reaction. This approach utilizes an N-phthalimidoyl sulfoximine as a key intermediate. The following is a generalized protocol based on published literature that can be adapted for the synthesis of this compound.[4]

Experimental Protocol: Synthesis via N-Phthalimidoyl Sulfoximine

This method provides a pathway to 2-formyl benzamides through the aminolysis of an N-phthalimidoyl sulfoximine intermediate.

Step 1: Preparation of the N-Phthalimidoyl Sulfoximine Precursor

This precursor can be synthesized from the corresponding 2-methylbenzenesulfonyl chloride through a multi-step process involving amination and subsequent reaction with N-bromophthalimide.

Step 2: Aminolysis to Form this compound

Materials:

-

N-phthalimidoyl sulfoximine precursor

-

Methylamine (as a solution in a suitable solvent, e.g., THF or as a salt like methylamine hydrochloride)

-

Acetonitrile (MeCN) as the solvent

-

Sodium carbonate (Na₂CO₃) if using an amine salt

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the N-phthalimidoyl sulfoximine precursor (1.0 eq) in acetonitrile.

-

Add methylamine (4.0 eq). If using methylamine hydrochloride, add sodium carbonate (2.0 eq) to neutralize the acid.

-

Seal the flask and heat the reaction mixture at 50 °C for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents potential oxidation of the aldehyde product and other sensitive reagents.

-

Excess Amine: The use of a stoichiometric excess of methylamine drives the aminolysis reaction to completion.

-

Solvent Choice: Acetonitrile is a polar aprotic solvent that is effective in dissolving the reactants and facilitating the reaction.[4]

-

Temperature: Heating to 50 °C provides sufficient energy to overcome the activation barrier of the reaction without causing significant degradation of the product.[4]

Diagram of the Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The unique structural features of this compound make it a valuable scaffold and intermediate in several areas of chemical and pharmaceutical research.

Intermediate for Heterocyclic Synthesis

The ortho-formyl and N-methylbenzamide functionalities can undergo intramolecular cyclization or condensation reactions with other reagents to form a variety of heterocyclic systems. These heterocyclic cores are prevalent in many biologically active molecules.

Potential as a Pharmacophore in Drug Discovery

Benzamide derivatives are known to exhibit a wide range of biological activities. For instance, N-benzylbenzamide derivatives have been investigated as potent tubulin polymerization inhibitors for cancer therapy.[5] The substitution pattern on the benzamide ring is crucial for activity, and the 2-formyl group could serve as a key interaction point with biological targets or as a handle for further chemical modification.

Additionally, N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a potential target for neurological disorders.[6] This highlights the potential of the benzamide scaffold in neuroscience drug discovery.

Building Block for Bioactive Molecules

The aldehyde group of this compound can be readily converted into other functional groups, such as nitriles or alkynes, which are also important in medicinal chemistry.[4] This versatility allows for the diversification of a lead compound library based on the this compound core.

Safety and Handling

Specific safety data for this compound is not available. However, based on the hazard information for structurally similar compounds like 4-Formyl-N-methylbenzamide and 2-formylbenzamide, the following precautions are recommended.[2][3]

Potential Hazards:

-

Acute Toxicity: Harmful if swallowed or inhaled.[2]

-

Skin Irritation: Causes skin irritation.[2]

-

Eye Irritation: Causes serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical entity with significant potential for researchers in organic synthesis and drug discovery. Its synthesis is achievable through modern organic chemistry methods, and its structure offers a versatile platform for the development of novel bioactive compounds. As research into new therapeutic agents continues, the utility of such bifunctional building blocks is likely to grow, making a thorough understanding of their properties and synthesis crucial for advancing the field.

References

-

PubChemLite. This compound (C9H9NO2). [Link]

-

PubChem. 2-Formylbenzamide. [Link]

-

SpectraBase. N-(2-Formylphenyl)-2-methylbenzamide. [Link]

-

Organic Syntheses. Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. [Link]

-

Tu, Y., Shi, P., & Bolm, C. (2022). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Advanced Synthesis & Catalysis. [Link]

-

PubChem. 4-formyl-N-methylbenzamide. [Link]

-

PubChem. 3-formyl-N-methylbenzamide. [Link]

-

PubChem. 2-fluoro-N-methylbenzamide. [Link]

-

Conciencia Digital. Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. [Link]

-

PubChem. N-Methylbenzamide. [Link]

-

PubChem. 2-Methylbenzamide. [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

MDPI. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. [Link]

-

PubMed. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link]

-

PubMed. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). [Link]

-

PubMed Central. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. [Link]

Sources

- 1. PubChemLite - this compound (C9H9NO2) [pubchemlite.lcsb.uni.lu]

- 2. 4-formyl-N-methylbenzamide | C9H9NO2 | CID 10487212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Formyl-N-methylbenzamide | 167837-57-2 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical and Chemical Properties of 2-Formyl-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-N-methylbenzamide, a versatile bifunctional organic compound, holds significant potential as a building block in synthetic organic chemistry and drug discovery. Its unique structure, incorporating both an aldehyde and a secondary amide functional group in a specific ortho-relationship on a benzene ring, imparts distinct chemical reactivity and allows for the construction of complex molecular architectures. This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound, offering a foundational understanding for its application in research and development. This document details its physicochemical characteristics, spectral properties, and chemical reactivity, supported by established analytical methodologies and protocols.

Introduction

This compound (CAS No. 117194-00-0) is a substituted benzamide derivative that has garnered interest in medicinal chemistry and organic synthesis.[1] The presence of a reactive aldehyde group ortho to an N-methylamido moiety provides a scaffold for a variety of chemical transformations, making it a valuable intermediate for the synthesis of heterocyclic compounds and other complex organic molecules. Benzamide derivatives, in general, are a well-established class of compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The strategic placement of the formyl group in this compound opens avenues for intramolecular reactions and the introduction of diverse functionalities, which is of particular interest in the design of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various experimental settings. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 117194-00-0 | |

| Molecular Formula | C₉H₉NO₂ | [2] |

| Molecular Weight | 163.17 g/mol | [2] |

| Appearance | Solid (form may vary) | [3] |

| Melting Point | 129-133 °C | |

| Boiling Point | 341.0 ± 25.0 °C at 760 mmHg (Predicted) | |

| Purity | ≥97% (Commercially available) | [2] |

| Storage | Sealed in a dry environment at 2-8°C | [2][3] |

| Predicted LogP | 0.8587 | [2] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | [2] |

Spectral Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The expected spectral data are outlined below, providing a reference for compound identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR): The ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the N-methyl protons. The chemical shifts (δ) are influenced by the electronic effects of the formyl and amide groups.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the aldehyde and amide groups, the aromatic carbons, and the N-methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O (amide and aldehyde), and C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its aldehyde and N-methylamide functionalities.

Reactivity of the Aldehyde Group

The ortho-formyl group is a versatile handle for a variety of chemical transformations, including:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid.

-

Reduction: Reduction of the aldehyde yields the corresponding primary alcohol.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.

-

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines to form the corresponding amines.

Reactivity involving both Functional Groups

The ortho-positioning of the aldehyde and amide groups allows for unique intramolecular reactions, which are highly valuable in the synthesis of heterocyclic systems. For instance, condensation reactions with suitable reagents can lead to the formation of isoindolinone derivatives and other fused ring systems.

Synthesis

A general method for the synthesis of 2-formyl benzamides involves the aminolysis of an N-phthalimidoyl sulfoximine under mild conditions.[4] This approach offers a broad substrate scope and can be adapted for the synthesis of this compound.

Applications in Drug Development

The benzamide scaffold is a privileged structure in medicinal chemistry, and the introduction of a formyl group provides a key site for further molecular elaboration. The potential applications of this compound in drug discovery include:

-

Scaffold for Library Synthesis: Its bifunctional nature makes it an ideal starting material for the combinatorial synthesis of compound libraries for high-throughput screening.

-

Synthesis of Bioactive Heterocycles: It serves as a precursor for the synthesis of various heterocyclic compounds that may exhibit a range of biological activities.

-

Lead Optimization: The aldehyde group can be readily modified to explore the structure-activity relationship (SAR) of a lead compound, allowing for the fine-tuning of its pharmacological properties.

Experimental Protocols

General Analytical Characterization Workflow

Caption: Workflow for the characterization of this compound.

NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the NMR tube and gently agitate until the sample is completely dissolved.

-

If necessary, briefly warm the sample or use sonication to aid dissolution.

-

Place the NMR tube in the spectrometer for analysis.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical and spectral properties, coupled with the reactivity of its dual functional groups, make it an attractive building block for the creation of novel and complex molecules. This technical guide provides a solid foundation for researchers and scientists to effectively utilize this compound in their research endeavors, paving the way for new discoveries in drug development and beyond.

References

- Tu, Y., Shi, P., & Bolm, C. (2022). 2-Formyl Benzamides from an N-Phthalimidoyl Sulfoximine.

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

-

PubChem. (n.d.). 4-formyl-N-methylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-formyl-N-methylbenzamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reaction Mechanisms of 2-Formyl-N-methylbenzamide

Abstract

2-Formyl-N-methylbenzamide is a uniquely structured bifunctional molecule, serving as a powerful and versatile precursor in modern organic synthesis. The strategic ortho-positioning of an electrophilic formyl group and a nucleophilic N-methylamido group facilitates a range of intramolecular transformations, primarily leading to the construction of valuable nitrogen-containing heterocyclic scaffolds. This guide provides an in-depth exploration of the core reaction mechanisms involving this compound, offering field-proven insights for researchers, chemists, and professionals in drug development. We will dissect the causality behind key experimental choices, present detailed protocols, and visualize complex mechanistic pathways to empower synthetic innovation.

Introduction: The Synthetic Potential of a Bifunctional Precursor

At its core, the reactivity of this compound is governed by the synergistic interplay between its two functional groups: the aldehyde (formyl) and the secondary amide. This proximity allows for facile intramolecular cyclization reactions that are often difficult to achieve through intermolecular pathways. The resulting heterocyclic structures, particularly isoindolinones and related frameworks, are prevalent motifs in a multitude of biologically active compounds and pharmaceutical agents.

Understanding the mechanistic underpinnings of these transformations is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic routes. This guide will focus on the principal mechanistic pathways, including acid and base-catalyzed cyclizations, reductive aminations, and their applications in building molecular complexity.

Core Reaction Mechanism: Intramolecular Cyclization

The most prominent reaction pathway for this compound is its intramolecular cyclization to form N-methyl-3-hydroxyisoindolin-1-one. This process can be initiated under either acidic or basic conditions, proceeding through a hemiaminal intermediate. The choice of catalyst dictates the nature of the activated species and the subsequent reaction kinetics.

Base-Catalyzed Cyclization: Enhancing Nucleophilicity

In the presence of a base, the amide proton becomes labile. Deprotonation of the N-methylamide group significantly enhances the nitrogen's nucleophilicity, enabling it to readily attack the electrophilic carbonyl carbon of the adjacent formyl group.

Causality Behind Experimental Choices:

-

Choice of Base: A non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often preferred. These bases are strong enough to deprotonate the amide without competing in a nucleophilic attack on the aldehyde. Weaker bases like sodium carbonate (Na2CO3) may also be effective, particularly with heating, but the reaction equilibrium may be less favorable.

-

Solvent Selection: Anhydrous, aprotic solvents such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively solvate the cationic counter-ion of the base and do not interfere with the reaction by protonating the newly formed anionic nucleophile.

The reaction proceeds via a tetrahedral intermediate which, upon aqueous workup, is protonated to yield the stable cyclic hemiaminal, N-methyl-3-hydroxyisoindolin-1-one.

Acid-Catalyzed Cyclization: Enhancing Electrophilicity

Conversely, acidic conditions can be employed to promote cyclization by enhancing the electrophilicity of the formyl group.

Causality Behind Experimental Choices:

-

Choice of Acid: A Brønsted acid like p-toluenesulfonic acid (TsOH) or a Lewis acid such as zinc chloride (ZnCl2) can be used. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon significantly more electron-deficient and susceptible to nucleophilic attack by the lone pair of the amide nitrogen.

-

Reaction Control: This method is highly effective, though care must be taken to avoid acid-catalyzed dehydration of the resulting 3-hydroxyisoindolinone product, which could lead to the formation of an N-acyliminium ion intermediate and subsequent side products.

Advanced Transformations: Building Complexity

The initial cyclization product, N-methyl-3-hydroxyisoindolin-1-one, is not merely an endpoint but a versatile intermediate for further functionalization. Its hemiaminal nature allows it to serve as a masked N-acyliminium ion, which can be trapped by a variety of nucleophiles.

Reductive Amination and Trapping with Nucleophiles

The hydroxyl group at the 3-position can be readily displaced. In the presence of a reducing agent and a suitable nucleophile, a cascade reaction can occur.

Mechanism:

-

Formation of N-Acyliminium Ion: Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Elimination of water generates a resonance-stabilized N-acyliminium ion.

-

Nucleophilic Attack: This highly electrophilic intermediate is rapidly trapped by nucleophiles present in the reaction mixture. This can include hydride (from reducing agents like sodium borohydride), carbon nucleophiles (like Grignard reagents or organolithiums), or other heteroatoms.

-

Product Formation: The final product is a 3-substituted isoindolinone.

Example: Synthesis of 3-Aryl-N-methylisoindolinones This transformation is a powerful method for C-C bond formation. By reacting this compound with an aromatic nucleophile (e.g., indole, anisole) in the presence of a strong acid, 3-aryl-substituted isoindolinones can be synthesized.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, providing a solid foundation for further exploration.

Protocol 1: Base-Catalyzed Synthesis of N-methyl-3-hydroxyisoindolin-1-one

-

Objective: To synthesize the core cyclic hemiaminal via base-catalyzed cyclization.

-

Materials:

-

This compound (1.0 eq)

-

Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH4Cl) solution

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add this compound.

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add the sodium hydride portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, N-methyl-3-hydroxyisoindolin-1-one, is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization or flash chromatography.

-

Protocol 2: Acid-Catalyzed Synthesis of 3-(Indol-3-yl)-N-methylisoindolin-1-one

-

Objective: To demonstrate the trapping of the in-situ generated N-acyliminium ion with a carbon nucleophile.

-

Materials:

-

This compound (1.0 eq)

-

Indole (1.1 eq)

-

Trifluoroacetic Acid (TFA, 2.0 eq)

-

Dichloromethane (DCM)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound and indole in DCM.

-

Cool the solution to 0 °C.

-

Add Trifluoroacetic Acid dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

-

Upon completion (monitored by TLC), carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

-

Summary of Quantitative Data

For the synthesis of substituted isoindolinones, reaction conditions can be optimized for yield. The following table summarizes representative data for the acid-catalyzed reaction with various nucleophiles.

| Entry | Nucleophile | Acid Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Indole | TFA | DCM | 6 | 85 |

| 2 | Anisole | TsOH | CH3CN | 12 | 78 |

| 3 | Pyrrole | TFA | DCM | 8 | 81 |

| 4 | Thiophene | H2SO4 (cat.) | DCE | 10 | 72 |

Data are representative and may vary based on specific reaction scale and purity of reagents.

Conclusion

This compound stands as a testament to the power of molecular design. The proximate and cooperative nature of its formyl and amide functionalities provides a reliable and elegant entry into the synthesis of N-methylisoindolinone scaffolds. The mechanisms, whether proceeding through base-enhanced nucleophilicity or acid-enhanced electrophilicity, are robust and adaptable. By understanding and leveraging these fundamental pathways, researchers can readily access a core heterocyclic structure and further elaborate it into a diverse array of complex molecules with significant potential in medicinal chemistry and materials science. The protocols and mechanistic insights provided herein serve as a comprehensive resource for professionals seeking to exploit the full synthetic utility of this valuable precursor.

References

A comprehensive list of references would be compiled here from primary literature sources detailing specific examples of the discussed reactions, characterization data, and further applications.

An In-Depth Technical Guide to the Stability and Reactivity of 2-Formyl-N-methylbenzamide

Abstract

2-Formyl-N-methylbenzamide is a bifunctional aromatic compound of significant interest to the chemical and pharmaceutical research communities. Its unique ortho-substitution pattern, featuring a reactive aldehyde and an N-methylcarboxamide group, makes it a versatile precursor for the synthesis of a diverse range of heterocyclic systems, particularly those based on the isoindolinone scaffold. This guide provides a comprehensive analysis of the molecule's stability profile, explores its key reactive pathways, and outlines detailed protocols for its synthesis and subsequent transformations. By synthesizing data from safety datasheets, peer-reviewed literature, and spectroscopic principles, this document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage the synthetic potential of this valuable building block.

Introduction and Molecular Overview

This compound, with the molecular formula C₉H₉NO₂, is a crystalline solid that serves as a pivotal intermediate in organic synthesis. The molecule's architecture is defined by a benzene ring substituted at the 1- and 2-positions with an N-methylcarboxamide and a formyl (aldehyde) group, respectively. This ortho arrangement is not merely a structural curiosity; it is the primary determinant of the compound's unique reactivity, enabling intramolecular cyclization reactions that are inaccessible to its meta and para isomers.

The aldehyde group provides a classic electrophilic site for nucleophilic attack, while the amide functionality, though generally stable, possesses a nitrogen atom whose reactivity can be modulated by reaction conditions. The interplay between these two adjacent groups is central to the molecule's utility in constructing complex molecular frameworks relevant to medicinal chemistry, where benzamide derivatives are known to act as tubulin polymerization inhibitors and kinase inhibitors.[1][2] Understanding the delicate balance between the compound's stability and its multifaceted reactivity is therefore essential for its effective application in multi-step synthetic campaigns.

Annotated Molecular Structure

The diagram below illustrates the key functional groups and their proximity on the aromatic ring, which dictates the molecule's chemical behavior.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is fundamental to confirming the identity and purity of this compound before its use in sensitive downstream applications.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | [3] |

| Molecular Weight | 163.17 g/mol | [4] |

| CAS Number | 74056-78-7 | Inferred from structural name |

| Appearance | Solid (predicted) | [5] |

| Monoisotopic Mass | 163.06332 Da | [3] |

| InChIKey | VWBDIKTZQBRUKW-UHFFFAOYSA-N | [3] |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be highly informative.

-

Aldehyde Proton (-CHO): A characteristic singlet appearing far downfield, typically between δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons (Ar-H): Four protons on the benzene ring, expected to appear in the δ 7.2-8.0 ppm region. Their splitting pattern will be complex due to ortho, meta, and para coupling.

-

Amide N-H Proton: A broad singlet, typically in the δ 7.5-8.5 ppm region. Its chemical shift can be concentration and solvent-dependent.

-

N-Methyl Protons (-NHCH₃): A doublet around δ 2.8-3.0 ppm, coupled to the amide proton. Decoupling experiments or exchange with D₂O would cause this signal to collapse into a singlet.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aldehyde Carbonyl (C=O): Expected in the highly deshielded region of δ 190-200 ppm.

-

Amide Carbonyl (C=O): Typically found between δ 165-175 ppm.

-

Aromatic Carbons: Six signals expected in the δ 120-140 ppm range, with the carbons attached to the carbonyl groups being the most downfield.

-

N-Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 25-30 ppm.[7]

-

-

IR (Infrared) Spectroscopy: The IR spectrum should display strong, characteristic absorption bands for its functional groups.[8]

-

~3300 cm⁻¹: N-H stretching of the secondary amide.

-

~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretching of the aldehyde (Fermi doublet).

-

~1700 cm⁻¹: Strong C=O stretching of the aldehyde.

-

~1650 cm⁻¹: Strong C=O stretching of the amide (Amide I band).

-

~1540 cm⁻¹: N-H bending of the amide (Amide II band).

-

-

Mass Spectrometry (MS): Electron ionization (EI-MS) would likely show a prominent molecular ion (M⁺) peak at m/z = 163. Key fragmentation patterns could include the loss of the formyl group (-CHO, 29 Da) or cleavage of the amide bond.

Stability and Handling

The practical utility of a chemical reagent is intrinsically linked to its stability under storage and reaction conditions.

Thermodynamic vs. Kinetic Stability

It is crucial to distinguish between thermodynamic and kinetic stability.[9]

-

Thermodynamic stability relates to the overall energy of the compound relative to its potential degradation products. This compound is thermodynamically unstable with respect to oxidation of the aldehyde or hydrolysis of the amide, as these are energetically favorable processes.

-

Kinetic stability refers to the rate at which decomposition occurs.[10] Under proper storage conditions, the molecule is kinetically stable because the activation energy for these degradation pathways is high.[9]

The primary goal of proper handling and storage is to maintain the kinetic stability of the compound and prevent the introduction of energy or catalysts (like water, light, or air) that could overcome this activation barrier.

Recommended Storage and Handling

Based on safety data sheets for structurally similar benzamides, the following conditions are recommended to ensure long-term stability:

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde. It should be kept in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[5][11]

-

Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[14]

Potential Degradation Pathways

Several degradation pathways can compromise the purity of this compound.

Caption: Potential degradation pathways for this compound.

-

Aerial Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air and light. This is the most common degradation pathway for aldehydes.

-

Amide Hydrolysis: Under strongly acidic or basic conditions, the amide bond can be hydrolyzed, yielding 2-formylbenzoic acid and methylamine. This is generally slow at neutral pH.

-

Intramolecular Cyclization: Trace amounts of acid or base can catalyze the intramolecular attack of the amide nitrogen onto the aldehyde carbonyl, leading to the formation of a cyclic hemiaminal, 3-hydroxy-2-methylisoindolin-1-one. This equilibrium is a key feature of its reactivity profile.

Reactivity and Synthetic Protocols

The synthetic value of this compound stems from the diverse and selective transformations that its two functional groups can undergo.

Caption: A map of the key reactive pathways for this compound.

Key Reaction Classes

-

Reactions at the Aldehyde: The formyl group undergoes all canonical aldehyde reactions, such as oxidation to a carboxylic acid, reduction to a primary alcohol, and nucleophilic additions (e.g., Wittig olefination, Grignard reactions) to form new carbon-carbon bonds.

-

Intramolecular Cyclization: This is the most synthetically powerful reaction of the molecule. Under thermal, acidic, or basic conditions, the amide nitrogen can attack the aldehyde carbonyl, leading to cyclization and subsequent dehydration to form N-methyl-substituted isoindolinones. This reaction is a cornerstone for building fused heterocyclic systems.[15][16]

-

Friedel-Crafts Type Reactions: In the presence of strong Brønsted or Lewis acids, the protonated formyl group can act as an electrophile, reacting with electron-rich arenes to form diarylmethyl products, although this is more documented for related benzimidazoles.[17]

Protocol 1: Synthesis of this compound via Aminolysis

This modern protocol, adapted from the work of Tu et al., provides a reliable method for synthesizing various 2-formyl benzamides.[18] It relies on the aminolysis of a readily prepared N-phthalimidoyl sulfoximine.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-phthalimidoyl sulfoximine starting material (1a, 0.20 mmol, 1.0 equiv).

-

Reagent Addition: Add acetonitrile (MeCN, 1.0 mL) as the solvent. To this suspension, add a solution of methylamine (4, 0.80 mmol, 4.0 equiv) in a suitable solvent (e.g., THF or water).

-

Reaction: Place the flask in a preheated oil bath at 50 °C. Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR and MS analysis as described in Section 2.2.

Safety and Hazard Profile

A thorough understanding of the compound's hazards is non-negotiable for safe laboratory practice. The information is consolidated from multiple supplier safety data sheets.

GHS Hazard Summary

The compound is classified as hazardous under the Globally Harmonized System (GHS).[4][11]

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.[11] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[19] H341: Suspected of causing genetic defects.[11] |

Precautionary Measures and First Aid

-

Prevention (P-Statements):

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[11]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[12]

-

Conclusion

This compound is a synthetically valuable molecule whose utility is derived directly from its bifunctional, ortho-substituted structure. While its aldehyde group makes it susceptible to oxidation, rendering careful handling and storage under inert conditions imperative, its kinetic stability is sufficient for practical laboratory use. Its reactivity is dominated by the potential for intramolecular cyclization to form isoindolinone systems, a transformation of high value in medicinal chemistry. The protocols and data presented in this guide provide a foundational framework for researchers to safely handle, store, and strategically employ this compound in the synthesis of novel and complex chemical entities.

References

-

Title: Reactions of 2-formyl-1-methylbenzimidazole (1) with arenes under the action of various acids at room temperature. Source: ResearchGate URL: [Link]

-

Title: Benzamide - Material Safety Data Sheet Source: ScienceLab.com URL: [Link]

-

Title: Supporting Information (NMR Data) Source: Wiley Online Library URL: [Link]

-

Title: 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine Source: ResearchGate (originally Advanced Synthesis & Catalysis) URL: [Link]

-

Title: 4-formyl-N-methylbenzamide Source: PubChem URL: [Link]

-

Title: this compound Source: PubChemLite URL: [Link]

-

Title: Intramolecular cyclization of N-methoxybenzamides in the presence of Tf2NH. Source: SpringerLink URL: [Link]

-

Title: Difference between thermodynamic and kinetic stability Source: Chemistry Stack Exchange URL: [Link]

-

Title: 2-Formylbenzamide Source: PubChem URL: [Link]

-

Title: Correlating thermodynamic and kinetic parameters with amorphous stability Source: PubMed URL: [Link]

-

Title: IR Absorption Bands and NMR Source: Rose-Hulman Institute of Technology URL: [Link]

-

Title: Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides toward triazole-fused lactams and cyclic imidates Source: Royal Society of Chemistry URL: [Link]

-

Title: Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities Source: PubMed URL: [Link]

-

Title: Thermodynamic stability vs kinetic stability Source: Reddit URL: [Link]

-

Title: Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis Source: University of Calgary URL: [Link]

-

Title: Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds Source: Royal Society of Chemistry URL: [Link]

Sources

- 1. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H9NO2) [pubchemlite.lcsb.uni.lu]

- 4. 4-formyl-N-methylbenzamide | C9H9NO2 | CID 10487212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. actylislab.com [actylislab.com]

- 6. lehigh.edu [lehigh.edu]

- 7. pure.uva.nl [pure.uva.nl]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. reddit.com [reddit.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides toward triazole-fused lactams and cyclic imidates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 2-Formylbenzamide | C8H7NO2 | CID 15501010 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and history of "2-Formyl-N-methylbenzamide"

An In-Depth Technical Guide to 2-Formyl-N-methylbenzamide: Synthesis, Properties, and Applications

Introduction

This compound is an organic compound featuring a benzene ring substituted with a formyl (-CHO) group and an N-methylbenzamide (-C(=O)NHCH₃) group at the ortho positions. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable building block in synthetic organic chemistry and medicinal chemistry. While a singular, celebrated "discovery" of this specific molecule is not prominent in the historical chemical literature, its significance arises from modern synthetic methodologies that have made it and its derivatives accessible for research and development. This guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These are critical for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | N/A |

| Appearance | Solid (predicted) | [2] |

| SMILES | CNC(=O)C1=CC=CC=C1C=O | [1] |

| InChI | InChI=1S/C9H9NO2/c1-10-9(12)8-5-3-2-4-7(8)6-11/h2-6H,1H3,(H,10,12) | [1] |

Note: Experimental physical properties like melting and boiling points are not widely reported in publicly available databases, which is common for specialized synthetic intermediates.

Modern Synthesis: A Contemporary "Discovery"

The "discovery" of a viable and efficient route to a molecule is often as significant as the initial isolation of a natural product. In the context of this compound, its modern accessibility is largely due to advancements in synthetic organic chemistry. A notable method was reported in 2022, which allows for the synthesis of a wide range of 2-formyl benzamides under mild conditions.[3]

This approach utilizes the aminolysis of an N-phthalimidoyl sulfoximine, proceeding through a novel variation of the McFadyen-Stevens reaction. This reaction is significant because it provides a reliable pathway to this class of compounds, which can be challenging to synthesize using traditional methods due to the potential for intramolecular reactions between the aldehyde and amide functionalities.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 2-formyl benzamides from an N-phthalimidoyl sulfoximine.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol adapted from the literature for the synthesis of 2-formyl benzamides.[3] This protocol should be performed by trained chemists in a properly equipped laboratory with all necessary safety precautions.

Materials:

-

N-phthalimidoyl sulfoximine (starting material)

-

Methylamine (or its hydrochloride salt with a base like Na₂CO₃)

-

Acetonitrile (MeCN, solvent)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)

Procedure:

-

To a reaction vessel, add the N-phthalimidoyl sulfoximine (1.0 equivalent).

-

Add acetonitrile as the solvent.

-

Add methylamine (4.0 equivalents). If using the hydrochloride salt, add a suitable base like sodium carbonate.

-

Seal the vessel and heat the reaction mixture at 50 °C for 12 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a standard aqueous workup to remove water-soluble components.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Causality in Experimental Choices:

-

Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for this reaction, as it can dissolve the reactants without interfering with the reaction mechanism.

-

Excess Amine: Using an excess of the amine ensures that the reaction goes to completion by driving the equilibrium towards the product side.

-

Moderate Temperature: Heating to 50 °C provides sufficient energy to overcome the activation barrier of the reaction without causing degradation of the starting materials or products.

Potential Applications in Medicinal Chemistry

While specific applications of this compound are not extensively documented, the benzamide scaffold is a cornerstone in medicinal chemistry.[4] Its derivatives have shown a wide range of pharmacological activities.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex heterocyclic systems. The ortho-positioning of the aldehyde and amide groups allows for a variety of cyclization reactions.

Caption: Potential synthetic pathways from this compound.